Roslin 2

Description

Contextualization of Novel Chemical Entities in Modern Chemical Science

The exploration and characterization of novel chemical entities represent a cornerstone of modern chemical science. These investigations are pivotal in expanding the understanding of molecular interactions, developing new synthetic methodologies, and providing critical tools for research across diverse scientific disciplines, including biology, materials science, and medicine. The discovery and detailed study of compounds with unique structural features or biological activities contribute significantly to the advancement of fundamental knowledge and can open new avenues for applied research. The systematic inquiry into the properties and behavior of novel molecules is essential for progressing scientific understanding and enabling innovation.

Historical Perspective on the Discovery and Initial Academic Inquiry of Roslin 2

Roslin 2, also identified as Roslin 2 bromide or Benzylhexamethylenetetramine bromide, is a chemical compound that has garnered academic interest due to its specific biological activity. Initial academic inquiry into Roslin 2 focused on its potential as a reactivator of the p53 protein. Research indicated that Roslin 2 possesses the ability to bind to Focal Adhesion Kinase (FAK) and disrupt the interaction between FAK and p53. medchemexpress.comcaymanchem.commedkoo.comglpbio.com This early work established a foundational understanding of a key molecular target and mechanism of action for Roslin 2.

Significance and Rationale for In-Depth Academic Investigation of Roslin 2

The significance of Roslin 2 in academic investigation stems from its identified role as a p53 reactivator. The p53 protein is a critical tumor suppressor, and its dysfunction is implicated in a wide range of cancers. Compounds capable of restoring or enhancing p53 activity are of considerable interest in cancer biology research. The rationale for in-depth academic investigation of Roslin 2 lies in its specific mechanism of action involving the disruption of the FAK-p53 complex, offering a distinct approach to p53 pathway modulation. Studying such compounds provides valuable insights into the complex regulatory networks involving p53 and FAK, potentially revealing new targets or strategies for influencing cellular processes relevant to disease.

Overview of Current Research Landscape Pertaining to Roslin 2

The current research landscape concerning Roslin 2 primarily revolves around its utility as a research tool to investigate the p53 pathway and its interactions with FAK. Studies continue to explore the precise molecular details of its binding to FAK and the downstream consequences of disrupting the FAK-p53 interaction. medchemexpress.comcaymanchem.commedkoo.com Research findings often involve in vitro studies using cancer cell lines to assess its effects on cell viability, clonogenicity, and the expression of p53-regulated genes such as p21, MDM2, and Bax. medchemexpress.comcaymanchem.commedkoo.com In vivo studies, particularly in xenograft models, are also part of the research landscape to understand its effects in a more complex biological context, focusing on endpoints like tumor growth and protein expression in a p53-dependent manner. medchemexpress.comcaymanchem.commedkoo.com The compound is utilized in academic settings to probe the biological consequences of modulating the FAK-p53 axis.

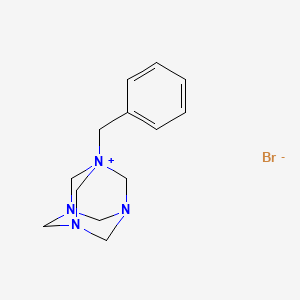

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N4.BrH/c1-2-4-13(5-3-1)6-17-10-14-7-15(11-17)9-16(8-14)12-17;/h1-5H,6-12H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMKPGPWDHCYCD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1C[N+](C2)(C3)CC4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29574-21-8 | |

| Record name | 29574-21-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Detailed Research Findings

Retrosynthetic Analysis and Design Principles for Roslin 2 Derivatives

Retrosynthetic analysis is a crucial technique in organic synthesis design deanfrancispress.comicj-e.orgias.ac.inpitt.edu. It involves working backward from the target molecule to identify simpler starting materials and key disconnections or functional group interconversions deanfrancispress.comicj-e.orgias.ac.inpitt.edu. This process helps in devising a logical synthetic route deanfrancispress.comicj-e.orgpitt.edu. While the retrosynthetic analysis specifically for Roslin 2 was not found, the principles of retrosynthesis would be applied to break down its complex cage structure and quaternary ammonium (B1175870) salt moiety into readily available precursors deanfrancispress.comicj-e.orgias.ac.in. Designing derivatives of Roslin 2 would involve modifying the core structure or the benzyl (B1604629) group, and retrosynthesis would be used to plan the synthesis of these modified compounds deanfrancispress.comicj-e.orgias.ac.inpitt.edu.

Classical and Modern Synthetic Routes to Roslin 2

Information on specific classical or modern synthetic routes to Roslin 2 was not found. Generally, chemical synthesis can involve various approaches, from traditional multi-step procedures to more modern, efficient, and environmentally conscious methods chemistry.coach.

Multi-Step Organic Synthesis Approaches for Roslin 2

Multi-step organic synthesis is a common approach for constructing complex molecules like Roslin 2 chemistry.coach. This involves a sequence of individual chemical reactions, each designed to introduce specific functional groups or build parts of the molecular scaffold chemistry.coach. The synthesis of a molecule with a tricyclic cage structure and a quaternary ammonium center like Roslin 2 would likely require multiple steps involving the formation of carbon-nitrogen and carbon-carbon bonds, as well as the quaternization of a nitrogen atom.

Green Chemistry Principles in Roslin 2 Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances chemistry.coachmdpi.commdpi.com. Applying green chemistry to the synthesis of a compound like Roslin 2 would involve considering factors such as atom economy, the use of safer solvents and reagents, energy efficiency, and the reduction of waste chemistry.coachmdpi.commdpi.complos.org. While specific green chemistry approaches for Roslin 2 synthesis were not found, the general principles are increasingly important in modern synthetic design chemistry.coach.

Optimization of Synthetic Pathways for Scalability and Efficiency of Roslin 2 Production

Optimizing a synthetic pathway for scalability and efficiency is crucial for producing a compound on a larger scale ed.ac.uk. This involves improving yields, reducing reaction times, minimizing purification steps, and using cost-effective and readily available starting materials ed.ac.uk. While details regarding the optimization of Roslin 2 synthesis were not available, such efforts would typically focus on reaction conditions, catalyst selection, and process engineering to enable efficient production ed.ac.uk.

Purification Techniques for Roslin 2 and its Intermediates

Purification is an essential part of chemical synthesis to isolate the desired product from reaction mixtures and remove impurities mdpi.com. Common purification techniques in organic synthesis include crystallization, distillation, and various chromatographic methods such as column chromatography and high-performance liquid chromatography (HPLC) mdpi.com. The specific purification techniques used for Roslin 2 and its intermediates would depend on their physical and chemical properties mdpi.com. Some general information on preparing solutions and storage conditions for Roslin 2 for research use was found, indicating it is a solid powder that can be dissolved in DMSO medchemexpress.comglpbio.commedkoo.comcaymanchem.com. HPLC analysis has been mentioned in the context of Roslin 2, suggesting it could be used for analysis or purification mdpi.com.

Advanced Analytical Characterization Methodologies for Roslin 2

Spectroscopic Methodologies for Structural Elucidation of Roslin 2

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in a compound. For Roslin 2, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy would be utilized for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Roslin 2 Analysis

NMR spectroscopy is a powerful technique for determining the connectivity and spatial arrangement of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, the complete structure of Roslin 2 could be confirmed. The presence of distinct proton environments in the benzyl (B1604629) group, the adamantane (B196018) cage structure, and the methylene (B1212753) groups adjacent to the nitrogen atoms would give rise to characteristic signals in the ¹H NMR spectrum. sigmaaldrich.comchemicalbook.com Similarly, the ¹³C NMR spectrum would show signals corresponding to the different carbon environments, including the aromatic carbons, the quaternary carbon, and the methylene carbons. spectrabase.com Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would further aid in assigning signals and confirming correlations between protons and carbons, providing comprehensive structural information. sigmaaldrich.com

Based on the structure of 1-Benzyl-3,5,7-triaza-1-azoniaadamantane bromide, characteristic NMR signals would be expected for:

The aromatic protons and carbons of the benzyl group.

The methylene protons and carbons of the benzyl group directly attached to the quaternary nitrogen.

The methylene protons and carbons within the triazaadamantane cage structure.

The quaternary carbon within the cage.

Note: While the application of NMR spectroscopy to compounds like Roslin 2 is well-established, specific experimental NMR spectral data (chemical shifts, coupling constants, etc.) for Roslin 2 were not found in the publicly available sources consulted for this article.

Mass Spectrometry (MS) Applications for Roslin 2 and its Metabolites

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its fragmentation pattern, which can help confirm its structure and identify related substances, including metabolites. For Roslin 2, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable soft ionization techniques that would likely yield a prominent molecular ion peak corresponding to the cation of Roslin 2, [C₁₃H₁₉N₄]⁺, at m/z 231, given its molecular formula C₁₃H₁₉BrN₄ and molar mass of 311.22076, accounting for the bromide counterion. chembk.commedkoo.comspectrabase.comlibretexts.orgchemguide.co.uk Fragmentation of the molecular ion in tandem MS experiments (MS/MS) would produce characteristic fragment ions resulting from the cleavage of bonds within the molecule. Analysis of these fragmentation pathways would provide corroborating evidence for the proposed structure of Roslin 2. spectrabase.comlibretexts.org MS can also be coupled with chromatographic techniques (LC-MS or GC-MS) to identify and characterize potential metabolites of Roslin 2 in biological samples, although the volatility of Roslin 2 itself might favor LC-MS. ed.ac.ukpublications.gc.canih.goved.ac.uk The presence of a bromine atom in the molecule would be indicated by a characteristic isotopic pattern in the mass spectrum, with peaks at m/z values differing by 2 units (due to the presence of ⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio). libretexts.orgchemguide.co.uk

Note: Specific mass spectral data (molecular ion m/z, fragmentation ions, relative abundances) for Roslin 2 were not found in the publicly available sources consulted for this article.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Roslin 2 Studies

IR spectroscopy provides information about the vibrational modes of a molecule, allowing for the identification of functional groups. The IR spectrum of Roslin 2 would show characteristic absorption bands corresponding to the stretching and bending vibrations of C-H bonds (aromatic and aliphatic), C-N bonds, and potentially skeletal vibrations of the adamantane cage and the aromatic ring. ed.ac.ukcanada.caepo.org UV-Vis spectroscopy is useful for detecting chromophores, functional groups that absorb light in the ultraviolet or visible region. The benzyl group in Roslin 2 contains a π system that would absorb UV light, typically in the range of 200-280 nm, with fine structure depending on substitution. researchgate.netmaderm.eugoogle.comscribd.comupi.edulibretexts.org UV-Vis spectroscopy can be used for quantitative analysis based on Beer-Lambert Law and for monitoring compounds during chromatographic separation if they have a suitable chromophore. scribd.comupi.edu

Note: Specific experimental IR or UV-Vis spectral data (absorption peaks and their intensities) for Roslin 2 were not found in the publicly available sources consulted for this article.

Chromatographic Techniques for Purity Assessment and Separation of Roslin 2

Chromatographic techniques are essential for separating a compound from impurities and for assessing its purity. They can also be used in the isolation and purification of Roslin 2 synthesized through chemical routes. epa.gov

High-Performance Liquid Chromatography (HPLC) of Roslin 2

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. epa.gov Given the ionic nature of Roslin 2 (a quaternary ammonium (B1175870) salt), reversed-phase HPLC with an appropriate stationary phase and a mobile phase containing an ion-pairing agent or using hydrophilic interaction liquid chromatography (HILIC) would be suitable for its analysis. rsc.org HPLC is routinely used to assess the purity of chemical compounds by determining the percentage of the main peak relative to other peaks in the chromatogram. epa.govlianshimall.com The retention time of Roslin 2 under specific HPLC conditions serves as an identifier, and changes in peak shape or the appearance of new peaks can indicate the presence of impurities or degradation products. epa.gov

Note: While HPLC is commonly used for purity assessment of chemical compounds, specific HPLC chromatograms or detailed method parameters and retention times for Roslin 2 were not found in the publicly available sources consulted for this article. Some sources indicate purity determined by HPLC (e.g., ≥98%). lianshimall.com

Gas Chromatography (GC) for Volatile Roslin 2 Derivatives

Gas chromatography is typically used for the separation of volatile or semi-volatile compounds. nih.govresearchgate.net Roslin 2 itself, being an ionic salt with a relatively high molecular weight, is unlikely to be directly amenable to GC analysis without derivatization to a more volatile form. nih.gov However, GC, often coupled with MS (GC-MS), could potentially be used to analyze volatile impurities present in a sample of Roslin 2 or to analyze volatile degradation products or metabolites if they are formed. nih.govrsc.orgbibliotekanauki.plscispace.com The application of GC for the direct analysis of Roslin 2 would likely require significant method development involving suitable derivatization strategies.

X-ray Crystallography for Crystalline Structure Determination of Roslin 2

While X-ray crystallography is a standard method for determining the crystalline structure of chemical compounds, specific research findings or detailed data regarding the application of X-ray crystallography for the structure determination of Roslin 2 were not found in the available search results.

Advanced Hybrid Analytical Techniques for Comprehensive Profiling of Roslin 2

Advanced hybrid analytical techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, enabling comprehensive profiling of complex samples and detailed characterization of individual components. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are two prominent examples of such techniques lukasiewicz.gov.pl. These methods are widely used in chemical research for identification, quantification, and structural elucidation of a broad range of compounds.

Detailed research findings specifically applying these advanced hybrid analytical techniques for the comprehensive profiling of Roslin 2 were not available in the examined sources. However, the principles of LC-MS/MS and GC-MS are highly relevant to the potential characterization of this compound.

LC-MS/MS in Roslin 2 Research

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an analytical technique that couples the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. LC separates components in a mixture based on their interaction with a stationary phase and a mobile phase, while the MS/MS detector provides structural information by fragmenting ions and measuring the mass-to-charge ratio of the parent and product ions bioanalysis-zone.comnih.gov. This technique is particularly well-suited for analyzing polar and non-volatile compounds, providing detailed information about their molecular weight and fragmentation patterns, which aids in identification and structural confirmation .

While LC-MS/MS is a valuable tool for the analysis of many organic molecules, specific applications or detailed research findings utilizing LC-MS/MS in the study or characterization of Roslin 2 were not found in the provided information.

GC-MS in Roslin 2 Research

Gas chromatography-mass spectrometry (GC-MS) is another hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC is used to separate volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase, after which the separated components are introduced into a mass spectrometer for detection and identification nist.gov. GC-MS is effective for identifying and quantifying volatile organic compounds by comparing their mass spectra to spectral libraries nist.gov.

Biological Activity and Pharmacological Profiles of Roslin 2

In Vitro Assessment of Roslin 2 Biological Activity

In vitro studies are crucial for understanding the cellular and molecular mechanisms of a compound's action before moving to in vivo models ed.ac.ukrapidnovor.com. These assessments typically involve identifying and validating molecular targets, performing enzymatic and receptor binding assays, and conducting cell-based assays to evaluate cellular responses rapidnovor.comnuvisan.comnih.gov. High-throughput screening methodologies can also play a role in identifying compounds like Roslin 2 modernvivo.comdndi.org.

Target Identification and Validation Studies for Roslin 2

Target identification involves pinpointing specific biological molecules, such as proteins or pathways, that a compound interacts with rapidnovor.comnuvisan.com. Target validation then confirms the relevance of this interaction to the disease process rapidnovor.comtechnologynetworks.com. Roslin 2 has been identified as a compound that impairs the interaction between focal adhesion kinase (FAK) and p53 medkoo.comcaymanchem.com. FAK is a non-receptor protein tyrosine kinase involved in cell adhesion, migration, and survival, while p53 is a well-known tumor suppressor protein medkoo.com. The disruption of the FAK-p53 interaction by Roslin 2 is a key aspect of its mechanism of action medkoo.comcaymanchem.com. Studies have shown that Roslin 2 reverses the suppression of p53-dependent gene expression mediated by FAK medkoo.com.

Enzymatic Assays and Receptor Binding Studies of Roslin 2

Enzymatic assays are used to measure the activity of enzymes and how compounds affect this activity mdpi.comnih.govbmglabtech.com. Receptor binding studies assess the ability of a compound to bind to specific receptors emdmillipore.comnih.gov. While Roslin 2 primarily targets the interaction between FAK (a kinase) and p53 (a transcription factor), which isn't a classical enzyme-substrate or ligand-receptor binding scenario in the typical sense, its effect on FAK could potentially be investigated using kinase activity assays. However, the provided search results specifically highlight Roslin 2's role in disrupting the FAK-p53 protein-protein interaction rather than directly inhibiting FAK enzymatic activity or binding to a classical receptor medkoo.comcaymanchem.com. Therefore, studies would focus on assays that measure protein-protein interaction disruption or downstream effects on p53 activity.

Cell-Based Assays for Cellular Response to Roslin 2

Cell-based assays are essential for evaluating the effects of a compound on living cells, providing insights into cellular responses, viability, and function nih.govbmglabtech.com. Roslin 2 has been shown to reactivate p53 transcriptional activity in cancer cells with wild-type p53 medkoo.comcaymanchem.com. In wild-type p53 HCT116 colon and MCF-7 breast cancer cells, Roslin 2 reverses the FAK-mediated suppression of p21, MDM2, and Bax expression medkoo.comcaymanchem.com. These are genes regulated by p53 that are involved in cell cycle arrest and apoptosis medkoo.comcaymanchem.com. Roslin 2 also decreases the viability and clonogenicity of cancer cells medkoo.com. Notably, its effects on reversing FAK-mediated suppression and potentiating the effect of chemotherapy agents like doxorubicin (B1662922) and 5-fluorouracil (B62378) were observed in p53+/+ HCT116 cells but not in p53 mutant SW620 colon cancer cells, indicating its dependence on functional p53 caymanchem.com.

In Vivo Efficacy Studies of Roslin 2

In vivo studies are conducted in living organisms, typically animal models, to evaluate the efficacy and effects of a compound in a more complex biological system ed.ac.ukukri.org.

Pharmacodynamic Endpoints of Roslin 2 in Preclinical Models

Preclinical studies have explored the pharmacodynamic effects of Roslin 2, primarily focusing on its impact on cancer cells and tumor growth. Research using isogenic HCT116 colon cancer cells (p53+/+ and p53-/-) demonstrated that Roslin 2 decreased cell viability and clonogenicity in a p53-dependent manner. medkoo.commedchemexpress.commdpi.comresearchgate.netresearchgate.net This suggests that the compound's cytotoxic effects are mediated through the presence of functional p53.

Further preclinical investigations have shown that Roslin 2 treatment leads to the reactivation of p53 transcriptional activity. medkoo.commedchemexpress.comresearchgate.netmdpi.comresearchgate.netresearchgate.net This reactivation is evidenced by increased expression of key p53 target genes, including p21, Mdm-2, and Bax. medkoo.commedchemexpress.comresearchgate.netmdpi.comresearchgate.netresearchgate.net These genes are involved in cell cycle arrest (p21), regulation of p53 itself (Mdm-2), and apoptosis (Bax). medkoo.commedchemexpress.commdpi.comresearchgate.netresearchgate.net

In in vivo preclinical models, specifically HCT116 mouse xenografts, Roslin 2 administration has been shown to significantly reduce tumor growth. medkoo.commedchemexpress.commdpi.comresearchgate.netnih.gov This effect was observed in xenografts with wild-type p53 (HCT116 p53+/+) but not in those lacking p53 (HCT116 p53-/-), further supporting the p53-dependent mechanism of action. medkoo.commedchemexpress.comresearchgate.net The reduction in tumor growth correlated with the disruption of the FAK-p53 complex and the upregulation of p21 in the p53-proficient tumors. medkoo.commedchemexpress.commdpi.comresearchgate.net

Gene expression profiling studies using microarray analysis in HCT116 p53+/+ and p53-/- cells treated with Roslin 2 have identified a set of genes whose expression is significantly altered by the compound in a p53-dependent manner. mdpi.com Analysis revealed 1484 genes that were either up- or down-regulated significantly in p53+/+ cells but not in p53-/- cells following R2 treatment. mdpi.com Among the genes upregulated in a p53-dependent manner were known p53 pro-apoptotic targets such as Mdm-2, Noxa-1, and RIP1. mdpi.com

An interactive data table summarizing some preclinical findings is presented below:

| Preclinical Model/Assay | Roslin 2 Effect | p53 Dependency | Key Findings | Source |

| HCT116 p53+/+ and p53-/- cells (In vitro) | Decreased cell viability and clonogenicity | Yes | Effect observed in p53+/+ but not p53-/- cells. | medkoo.commedchemexpress.commdpi.com |

| HCT116 cells (In vitro) | Increased p53 transcriptional activity | Yes | Upregulation of p21, Mdm-2, Bax promoter targets. | medkoo.commedchemexpress.comresearchgate.net |

| HCT116 p53+/+ and p53-/- mouse xenografts | Reduced tumor growth | Yes | Significant decrease in p53+/+ xenografts; no significant effect in p53-/- xenografts. | medkoo.commedchemexpress.comresearchgate.net |

| HCT116 p53+/+ mouse xenografts | Disrupted FAK-p53 complex; Upregulated p21 | Yes | Observed in p53+/+ tumors. | medkoo.commedchemexpress.commdpi.com |

| HCT116 p53+/+ and p53-/- cells (Microarray) | Differential gene expression (1484 genes) | Yes | Upregulation of p53 targets (Mdm-2, Noxa-1, RIP1) in p53+/+ cells. | mdpi.com |

Note: In an interactive table, users could potentially sort columns or filter data based on specific criteria.

Structure Activity Relationship Sar Studies of Roslin 2 Analogs

Design and Synthesis of Roslin 2 Analogs for SAR Probing

Specific details regarding the design and synthetic routes employed for creating analogs of Roslin 2 for the purpose of SAR probing were not available in the search results. While general methods for synthesizing various organic compounds and analogs of other scaffolds were mentioned in some sources mdpi.comopenlabnotebooks.orgacs.orgnih.govnih.govacs.orgunipd.it, none directly addressed the synthesis of Roslin 2 analogs for SAR.

Experimental Methodologies for SAR Determination of Roslin 2 Derivatives

The specific experimental methodologies utilized for determining the SAR of Roslin 2 derivatives were not detailed in the provided search results. The cited literature primarily focused on the biological effects of Roslin 2 itself in cell-based assays and in vivo models caymanchem.commedkoo.com.

Computational Approaches to SAR Modeling of Roslin 2 Compounds

Information on the application of computational approaches, such as QSAR, molecular docking, dynamics simulations, or pharmacophore modeling, specifically for the SAR modeling of Roslin 2 compounds or their analogs was not found in the search results. While several sources discussed these computational methods in a general context or applied to other chemical series researchgate.netnih.govnih.govresearchgate.netnih.govnih.govkobo.comoup.commedsci.orghugendubel.infonih.govresearchgate.netdovepress.comamazon.comunina.itbiotechrep.irbiorxiv.org, their specific use for Roslin 2 SAR was not evident.

Quantitative Structure-Activity Relationship (QSAR) for Roslin 2

No specific studies detailing the application of QSAR methods to Roslin 2 or its analogs were identified in the search results.

Molecular Docking and Dynamics Simulations for Roslin 2 Target Interactions

Information on molecular docking or dynamics simulations specifically investigating the interaction of Roslin 2 or its analogs with their biological targets (such as FAK or p53) was not found in the provided search results. While these techniques were mentioned in the context of other compounds and targets researchgate.netnih.govnih.govamazon.combiotechrep.irbiorxiv.org, their application to Roslin 2 was not reported.

Pharmacophore Modeling of Roslin 2

No specific pharmacophore modeling studies focused on Roslin 2 were identified in the search results. The concept of pharmacophore modeling was discussed generally nih.govnih.govresearchgate.netdovepress.comunina.itbiorxiv.org and applied to other compound classes oup.commedsci.orgresearchgate.net, but not to Roslin 2.

Preclinical Pharmacological and Toxicological Assessment of Roslin 2

Absorption, Distribution, Metabolism, and Excretion (ADME) of Roslin 2

ADME studies are fundamental to understanding how a compound is processed by the body. They provide critical insights into a drug candidate's pharmacokinetic properties, which are essential for predicting its in vivo behavior and informing dose selection and risk assessment ahead of clinical development qmerapharma.comwuxiapptec.comallucent.com. Preclinical ADME evaluation is required by regulatory authorities and plays a significant role in determining the appropriate species and doses for initial toxicity studies wuxiapptec.com.

In Vitro ADME Studies for Roslin 2

In vitro ADME studies are typically conducted early in the drug discovery process to screen and rank compounds based on their fundamental properties wuxiapptec.com. These studies utilize various biological systems to assess a compound's behavior outside of a living organism mdpi.com. Common in vitro ADME assays include evaluating solubility, permeability, plasma protein binding, and metabolic stability using systems such as hepatic microsomes or hepatocytes from various species, including humans and animals like mice, rats, monkeys, minipigs, and dogs wuxiapptec.comservingpharma.comnuvisan.com. Permeability and absorption studies can also be conducted using cell lines like Caco-2 mdpi.comservingpharma.comadmescope.comnih.gov. While the specific results of such studies for Roslin 2 were not found, these assays would be crucial to understand its potential for absorption and how it might be metabolized.

In Vivo Pharmacokinetic (PK) Profiling of Roslin 2

In vivo pharmacokinetic profiling characterizes the time course of a compound within a living organism qmerapharma.comedelweisspublications.com. These studies are essential for understanding systemic exposure, drug distribution, and clearance qmerapharma.com. PK studies generate data on parameters such as area under the curve (AUC), maximum concentration (Cmax), half-life (t½), clearance, and volume of distribution (Vd) qmerapharma.com. High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is commonly used for the quantitative analysis of compounds in various biological matrices like plasma, serum, and tissue qmerapharma.comservingpharma.com. While some compounds structurally related to ALK2 inhibitors have shown favorable in vivo PK profiles in mice nih.govacs.orgresearchgate.net, specific in vivo PK data for Roslin 2 was not available in the reviewed snippets. Preclinical PK studies are vital for defining the anticipated pharmacologically active drug levels and informing clinical study planning allucent.com.

Metabolite Identification and Profiling of Roslin 2

Metabolite identification and profiling aim to determine how a compound is broken down within the body and to characterize the resulting metabolites qmerapharma.comtechnosaurus.co.jp. This is important for understanding metabolic pathways, assessing potential safety concerns related to metabolites, and supporting regulatory submissions qmerapharma.comtechnosaurus.co.jp. Techniques such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) are frequently used for the detection and structural characterization of metabolites in various biological samples, including plasma, liver, bile, and urine qmerapharma.comtechnosaurus.co.jp. Studies often involve using radiolabeled compounds to track drug-related material technosaurus.co.jp. While general methods for metabolite profiling were described qmerapharma.comtechnosaurus.co.jpnih.govevotec.com, detailed information on the specific metabolites of Roslin 2 was not found.

Preclinical Toxicology Studies of Roslin 2

Preclinical toxicology studies are conducted to identify potential hazards associated with a compound and to characterize the dose-response relationship of any observed toxic effects allucent.comedelweisspublications.comnih.govfda.gov. These studies are a critical part of the drug development process, providing information necessary to assess the safety of a potential new drug edelweisspublications.comikm.mk.

Acute and Sub-Chronic Toxicity Assessments of Roslin 2

Acute toxicity studies involve short-term exposure to a substance, typically for 24 to 96 hours, to assess immediate health effects criver.com. Sub-chronic toxicity studies involve repeated exposure over a moderate period, commonly 28 to 90 days, although they can range from 14 days to 12 months criver.comnih.govajol.info. These studies monitor for signs of toxicity, changes in body weight, food and water consumption, and alterations in behavior ikm.mkcriver.comnih.govajol.info. Hematological, biochemical, and histopathological evaluations are also performed at the end of the study period to assess potential organ damage ikm.mknih.govajol.info. While the general methodologies for acute and sub-chronic toxicity testing were outlined ikm.mkcriver.comnih.govajol.inforesearchgate.net, specific findings regarding the acute or sub-chronic toxicity of Roslin 2 were not available in the reviewed literature.

Genotoxicity and Mutagenicity Evaluations of Roslin 2

Genotoxicity refers to the ability of a substance to damage genetic material, while mutagenicity specifically refers to the induction of permanent alterations in the DNA sequence nih.govnih.gov. Genotoxicity and mutagenicity evaluations are crucial preclinical assessments to determine if a compound has the potential to cause genetic damage that could lead to mutations or chromosomal aberrations nih.govnih.govtriphasepharmasolutions.comcas.cz. Standard assays include the Ames test for bacterial mutagenicity, chromosome aberration assays in mammalian cells, and in vivo cytogenetics studies nih.govtriphasepharmasolutions.comcas.cz. The Ames test, for instance, uses bacterial strains to detect gene mutations and is often a primary screening method triphasepharmasolutions.comcas.cz. While the importance and methods of genotoxicity and mutagenicity testing were described nih.govnih.govtriphasepharmasolutions.comcas.czmdpi.com, specific data on the genotoxic or mutagenic potential of Roslin 2 was not found in the reviewed snippets.

Organ-Specific Toxicity Profiling of Roslin 2

In Vitro Toxicology Screening of Roslin 2

In vitro assessments have demonstrated that Roslin 2 can cause skin and eye irritation. canbipharm.comcaymanchem.com Beyond these basic irritation effects, in vitro studies have largely focused on the compound's intended pharmacological activity, particularly its effects on cancer cells. Research indicates that Roslin 2 decreases the viability and clonogenicity of cancer cells in a p53-dependent manner. researchgate.netmdpi.comnih.govmdpi.comnih.gov It has been shown to restore p53 transcriptional activity and upregulate the expression of p53 target genes such as p21, Mdm-2, and Bax in cancer cell lines. researchgate.netmdpi.comnih.govmdpi.comnih.gov While these studies provide insight into the cellular impact of Roslin 2, detailed data from a broad in vitro toxicology screening panel (e.g., mutagenicity, genotoxicity assays) were not found in the search results.

Animal Model Systems for Roslin 2 Toxicology

Animal model systems have been utilized primarily to evaluate the in vivo efficacy of Roslin 2, particularly in the context of cancer therapy. Studies using mouse xenograft models, such as those with HCT116 p53+/+ cells, have demonstrated that Roslin 2 administration leads to a significant decrease in tumor growth. researchgate.netnih.govmdpi.comnih.gov These studies have also shown that Roslin 2 can disrupt the FAK and p53 complex and upregulate p21 expression in vivo in a p53-dependent manner. researchgate.netnih.govmdpi.comnih.gov While these animal studies assess the compound's biological activity and effects on tumor progression, detailed toxicological data, including comprehensive assessments of potential adverse effects or organ damage in these animal models, were not extensively reported in the gathered search results. One study mentioned using a dose of 60 mg/kg administered intraperitoneally (i.p.) for 5 days/week in mouse xenograft models to demonstrate reduced tumor growth and activated p21. researchgate.net However, this information pertains to the study design for efficacy rather than a detailed toxicological outcome.

Computational and in Silico Investigations of Roslin 2

Molecular Modeling and Dynamics Simulations for Roslin 2

Molecular modeling involves the theoretical methods and computational techniques used to represent and simulate the behavior of molecules. pitt.edu Molecular dynamics (MD) simulations are a key component of molecular modeling, providing insights into the time-dependent behavior of molecular systems. unipd.itfrontiersin.org These simulations track the movement of atoms and molecules over time, allowing for the study of conformational changes, molecular interactions, and thermodynamic properties. frontiersin.orghumanbrainproject.eu

If data were available from molecular dynamics simulations of Roslin 2, a data table might present information such as:

| Simulation Parameter | Value | Unit |

| Simulation Length | [Value] | ns/µs |

| Temperature | [Value] | K |

| Pressure | [Value] | bar |

| Force Field Used | [Name] | - |

| System Size | [Number] | Atoms |

| Observed Conformational Changes | [Description] | - |

Detailed research findings would typically include analyses of trajectories, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonding patterns, and interaction energies between Roslin 2 and its binding partners over the simulation time.

Virtual Screening and Ligand-Based Drug Design for Roslin 2 Analogs

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates. mmsl.cznih.gov Ligand-based virtual screening (LBVS) methods rely on the information from known active ligands to find similar molecules that are likely to share the same biological activity. nih.gov These methods are particularly useful when the three-dimensional structure of the target protein is not available. nih.gov Techniques include chemical similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis. mmsl.czugm.ac.id

Ligand-based drug design focuses on designing new ligands based on the structural and physicochemical properties of known active compounds. pitt.edu This can involve modifying existing active structures or generating new molecules that are predicted to bind to the target based on ligand-derived information.

While virtual screening and ligand-based drug design are widely applied in the search for novel drug candidates and the optimization of existing ones mmsl.cznih.govmdpi.com, specific detailed findings regarding virtual screening or ligand-based drug design efforts focused on identifying or designing Roslin 2 analogs were not prominently featured in the provided search results. Had such studies been available, they might describe the process of screening chemical libraries for compounds structurally similar to Roslin 2 or developing pharmacophore models based on Roslin 2's features to identify potential new p53 reactivators.

If data were available from virtual screening or ligand-based drug design studies of Roslin 2 analogs, a data table might illustrate:

| Compound ID | Similarity Score | Predicted Activity | Notes |

| Analog A | [Value] | [Active/Inactive] | [Observations] |

| Analog B | [Value] | [Active/Inactive] | [Observations] |

| ... | ... | ... | ... |

Detailed research findings would discuss the criteria used for screening, the properties of the identified hits, and potentially the synthesis and experimental validation of selected analogs.

Chemoinformatics and Data Mining Applications in Roslin 2 Research

Chemoinformatics is an interdisciplinary field that uses computational and informational techniques to solve problems in chemistry. u-strasbg.frresearchgate.nettaylorfrancis.com It involves the management, analysis, and use of chemical information. u-strasbg.frresearchgate.net Data mining, a key aspect of chemoinformatics, involves extracting meaningful patterns and knowledge from large chemical datasets. u-strasbg.frresearchgate.nettaylorfrancis.com

Applications of chemoinformatics and data mining in drug discovery include building and searching chemical databases, predicting molecular properties, developing QSAR models, and analyzing high-throughput screening data. researchgate.nettaylorfrancis.com These methods help in organizing and interpreting the vast amount of chemical and biological data generated during research.

Although chemoinformatics and data mining are broadly applied in chemical research and drug discovery u-strasbg.frresearchgate.nettaylorfrancis.com, specific applications directly focused on Roslin 2 within the provided search results were not detailed. Had such studies been found, they might involve analyzing datasets of compounds with similar reported activities to Roslin 2, identifying structural features correlated with p53 reactivation, or using data mining techniques to explore relationships between Roslin 2's structure and its biological effects.

If data were available from chemoinformatics or data mining studies related to Roslin 2, a data table could show:

| Molecular Descriptor | Value for Roslin 2 | Correlation with Activity |

| [Descriptor 1] | [Value] | [Correlation] |

| [Descriptor 2] | [Value] | [Correlation] |

| ... | ... | ... |

Detailed research findings would elaborate on the datasets used, the algorithms applied, and the patterns or correlations discovered, providing insights into the structural basis of Roslin 2's activity.

Artificial Intelligence and Machine Learning in Roslin 2 Drug Discovery

AI and ML applications in drug discovery include target identification, lead optimization, toxicity prediction, and virtual screening. premierscience.comresearchgate.netmednexus.org They have the potential to significantly accelerate the drug discovery timeline and reduce costs. premierscience.commdpi.com

If data were available from AI or machine learning studies involving Roslin 2, a data table might present:

| ML Model Used | Predicted Property | Predicted Value for Roslin 2 | Experimental Value (if available) |

| [Model Name 1] | [Property] | [Value] | [Value] |

| [Model Name 2] | [Property] | [Value] | [Value] |

| ... | ... | ... | ... |

Detailed research findings would explain the architecture of the AI/ML models, the training data used, the validation process, and the specific predictions made for Roslin 2 or related compounds.

Translational Research and Clinical Development Perspectives for Roslin 2

Bridging Preclinical Findings to Human Studies for Roslin 2

Bridging the gap between preclinical findings and human studies for Roslin 2 necessitates a comprehensive analysis of all accumulated nonclinical data. This includes detailed reports on its activity in relevant in vitro and in vivo models, such as the observed p53 reactivation and tumor growth inhibition in cancer models. caymanchem.commedkoo.com Pharmacokinetic (PK) and pharmacodynamic (PD) data from preclinical species are crucial to predict human dose ranges and exposure levels. allucent.comprofil.com Toxicology studies conducted in appropriate animal models are essential to identify potential organ toxicities and determine a safe starting dose for the first-in-human trials. allucent.comprofil.com The selection of preclinical models should be carefully considered for their translatability to the human condition targeted by Roslin 2. nih.gov Based on the preclinical evidence suggesting efficacy in p53 wild-type cancers, the translational strategy for Roslin 2 would focus on identifying patient populations likely to benefit from p53 reactivation. caymanchem.commedkoo.com This might involve developing diagnostic or predictive biomarkers to select patients for clinical trials.

Investigational New Drug (IND) Application Considerations for Roslin 2

Before initiating any clinical trials with Roslin 2 in humans, an Investigational New Drug (IND) application must be submitted to and authorized by the relevant regulatory authority, such as the U.S. Food and Drug Administration (FDA). allucent.comfda.govnih.govfda.gov The IND application for Roslin 2 would compile all available preclinical data, including the pharmacology, PK, and toxicology studies, to demonstrate that the compound is reasonably safe for initial human testing. allucent.comfda.govwuxiapptec.com

The IND submission would typically include:

Animal Pharmacology and Toxicology Studies: Data supporting the safety of Roslin 2 in animals and providing an estimate of a safe starting dose for human trials. allucent.comfda.govwuxiapptec.com This section would detail the studies showing p53 reactivation and anti-tumor effects, alongside toxicity assessments. caymanchem.commedkoo.com

Chemistry, Manufacturing, and Controls (CMC) Information: Comprehensive data on the composition, manufacturing process, stability, and quality control of Roslin 2 to ensure its identity, purity, and quality for clinical use. fda.govwuxiapptec.com

Clinical Protocols and Investigator Information: Detailed plans for the proposed clinical studies, including the objectives, design, patient selection criteria, study procedures, and monitoring plans for the initial phase trials. fda.govwuxiapptec.com This section would outline how the safety and rights of human subjects will be protected. nih.gov

The regulatory authority has a standard timeframe (e.g., 30 days in the U.S.) to review the IND application and determine if the proposed clinical trials are safe to proceed. fda.govfda.gov

Clinical Trial Design Strategies for Roslin 2

The clinical development of Roslin 2, assuming IND authorization, would proceed through a series of structured clinical trial phases designed to evaluate its safety, efficacy, and optimal use in humans. wikipedia.orgesmo.orgbiopharmaservices.comastellas.com These phases build upon each other, with the data from earlier phases informing the design and conduct of later-stage trials. biopharmaservices.comastellas.com

Phase I Clinical Trials for Roslin 2: Safety and Pharmacokinetics in Humans

Phase I clinical trials for Roslin 2 would represent the first administration of the compound to human subjects. astellas.comuc.educancerresearchuk.orgquanticate.com The primary objectives of these trials are to assess the safety and tolerability of Roslin 2 and to characterize its pharmacokinetic (PK) profile in humans. astellas.comuc.eduquanticate.comlindushealth.com These studies typically involve a small number of participants, often healthy volunteers, although in oncology, patients with the target disease may be included. uc.eduquanticate.com

Key aspects of Phase I trials for Roslin 2 would include:

Single Ascending Dose (SAD) Studies: Escalating single doses of Roslin 2 are administered to different groups of participants to determine the maximum tolerated dose (MTD) or a safe dose range. biopharmaservices.comquanticate.com

Multiple Ascending Dose (MAD) Studies: If SAD studies demonstrate acceptable safety, multiple doses of Roslin 2 are administered over a period to assess its PK and PD characteristics upon repeated administration. biopharmaservices.comquanticate.com

Pharmacokinetic Assessments: Frequent blood and potentially other biological samples would be collected to measure the concentration of Roslin 2 over time, allowing for the determination of parameters such as absorption, distribution, metabolism, and excretion (ADME). astellas.comuc.eduquanticate.comnih.gov

Pharmacodynamic Assessments: Exploratory PD endpoints might be included to assess the biological activity of Roslin 2 in humans, potentially measuring markers related to p53 pathway activation, if feasible and appropriate for a Phase I study. biopharmaservices.comnih.gov

Data collected during Phase I trials for Roslin 2 would be critical for determining the appropriate dose or dose range to be used in subsequent efficacy studies. biopharmaservices.comquanticate.comlindushealth.com

An illustrative table of PK parameters that might be assessed in Phase I trials for Roslin 2:

| PK Parameter | Description |

| Cmax | Maximum observed concentration |

| Tmax | Time to reach maximum concentration |

| AUC | Area under the concentration-time curve |

| t½ | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| Accumulation Ratio | Ratio of exposure after multiple vs. single dose |

Note: This table presents typical PK parameters assessed in Phase I trials and is illustrative of the type of data that would be collected for Roslin 2.

Phase II Clinical Trials for Roslin 2: Efficacy and Dose-Finding Methodologies

Following successful completion of Phase I, Phase II clinical trials for Roslin 2 would focus on evaluating its effectiveness in treating the specific disease or condition for which it is being developed, likely a type of cancer with wild-type p53. astellas.comuc.educancerresearchuk.orglindushealth.comnih.gov These trials involve a larger group of patients who have the target disease. uc.edulindushealth.comnih.gov

Key objectives and methodologies in Phase II trials for Roslin 2 would include:

Preliminary Efficacy Assessment: Evaluating whether Roslin 2 demonstrates a sufficient level of efficacy to warrant further investigation in larger Phase III trials. astellas.comlindushealth.comnih.gov Endpoints would be disease-specific, such as tumor response rates, progression-free survival, or other relevant clinical outcomes. nih.gov

Dose-Finding and Optimization: Further refining the optimal dose or dose range of Roslin 2 based on a balance of efficacy and observed effects. lindushealth.comrhoworld.comnih.govstanford.edu Various dose-finding methodologies, such as parallel dose comparison or dose escalation designs, might be employed. rhoworld.comnih.govstanford.edu

Identification of Target Population: Confirming the specific patient population that is most likely to benefit from Roslin 2 therapy, potentially using biomarkers identified in preclinical or Phase I studies. friendsofcancerresearch.org

Further Safety Assessment: Continuing to monitor and collect data on the effects of Roslin 2 in a larger patient population. astellas.comlindushealth.com

Phase II trials are crucial decision points in drug development; if Roslin 2 does not show sufficient efficacy signals in this phase, its development may be discontinued. lindushealth.com

An illustrative table of potential efficacy endpoints in Phase II oncology trials for Roslin 2:

| Efficacy Endpoint | Description |

| Overall Response Rate (ORR) | Proportion of patients with a complete or partial response to treatment. |

| Progression-Free Survival (PFS) | Time from randomization until objective disease progression or death. |

| Disease Control Rate (DCR) | Proportion of patients with complete response, partial response, or stable disease. |

| Duration of Response (DOR) | Time from the initial response until disease progression or death. |

| Biomarker Response | Changes in relevant biomarkers (e.g., p21 expression) following treatment. nih.gov |

Note: This table presents potential efficacy endpoints in oncology trials and is illustrative of the type of data that would be collected for Roslin 2 depending on the specific cancer type.

Phase III Clinical Trials for Roslin 2: Confirmatory Efficacy and Long-Term Safety

If Roslin 2 demonstrates promising efficacy and an acceptable profile in Phase II, its development would advance to Phase III clinical trials. astellas.comcancerresearchuk.orgaspenpeople.co.ukcancer.org These are large-scale, multicenter studies designed to confirm the efficacy of Roslin 2 and evaluate its effects in a larger and more diverse patient population. astellas.comuc.educancer.orgclinsurggroup.com

Key characteristics of Phase III trials for Roslin 2 would include:

Confirmatory Efficacy: Providing robust statistical evidence of the effectiveness of Roslin 2 compared to a control group (e.g., placebo or standard of care). astellas.comcancer.orgclinsurggroup.com These trials are often randomized and double-blinded to minimize bias. cancer.orgclinsurggroup.com

Evaluation in a Broader Population: Including a patient population that is representative of those who would receive Roslin 2 if it were approved. europa.eu

Assessment of Clinically Meaningful Endpoints: Focusing on endpoints that are directly relevant to patient outcomes and clinical practice. esmo.orgclinsurggroup.com

Long-Term Evaluation: Collecting data over a longer duration to assess sustained efficacy and gather more comprehensive information. nih.gov

Successful Phase III trials are typically required for regulatory approval to market Roslin 2. uc.educancer.orgclinsurggroup.com The data from these trials form the basis of the marketing application submitted to regulatory authorities. uc.edu

Phase IV Post-Marketing Surveillance for Roslin 2

Phase IV clinical trials, also known as post-marketing surveillance studies, are conducted after Roslin 2 has been approved by regulatory authorities and is available for wider use in the general population. nih.govastellas.comclinsurggroup.comnih.govlindushealth.com

The primary purposes of Phase IV studies for Roslin 2 include:

Monitoring Long-Term Effects: Gathering additional information on the long-term effects and real-world effectiveness of Roslin 2 in a diverse patient population outside of the controlled clinical trial environment. clinsurggroup.comnih.govlindushealth.comstatsols.com

Identifying Rare Occurrences: Detecting any less common occurrences that may only become apparent when a large number of patients use the drug. nih.govlindushealth.comstatsols.com

Optimizing Use: Exploring different uses of Roslin 2, evaluating its effectiveness in specific patient subgroups, or comparing it with other available treatments in real-world settings. nih.govstatsols.com

Phase IV studies are crucial for the ongoing assessment of the benefit-risk profile of Roslin 2 throughout its lifecycle. clinsurggroup.comnih.govlindushealth.com

Biomarker Development and Validation for Clinical Monitoring of Roslin 2

Biomarkers play a critical role in translational research and clinical development, serving as indicators of biological processes, pharmacological responses, or disease progression. For a compound like Roslin 2, understanding and monitoring its effects in patients requires the identification and validation of appropriate biomarkers. The development and validation process for clinical monitoring biomarkers is a multi-step endeavor, involving discovery, analytical validation, clinical validation, and ultimately, qualification for a specific intended use ascpt.orgnih.govnih.gov.

The mechanism of action of Roslin 2, which involves disrupting the interaction between Focal Adhesion Kinase (FAK) and p53 and reactivating p53 transcriptional activity, provides a strong rationale for potential pharmacodynamic biomarkers medchemexpress.comcaymanchem.commedkoo.comresearchgate.netresearchgate.net. Changes in the levels or activity of FAK, p53, or their downstream targets could serve as indicators of Roslin 2's engagement with its target and its biological effect in patients.

Potential candidate biomarkers for monitoring Roslin 2 activity include proteins whose expression is regulated by p53, such as p21, MDM2, and Bax medchemexpress.comcaymanchem.commedkoo.comresearchgate.netresearchgate.net. Increased expression of these proteins following Roslin 2 administration could indicate successful reactivation of the p53 pathway. Monitoring the interaction status of FAK and p53, or changes in FAK activity, could also serve as a direct measure of target engagement.

The development of these potential biomarkers for clinical monitoring necessitates rigorous validation. Analytical validation ensures that the assay used to measure the biomarker is accurate, precise, sensitive, and reproducible nih.gov. This involves defining the sample type (e.g., blood, tissue), collection and processing procedures, and the analytical method itself (e.g., ELISA, Western blot, qPCR, immunohistochemistry).

Clinical validation then assesses the biomarker's ability to reliably indicate a specific biological or clinical outcome in the context of Roslin 2 treatment ascpt.orgnih.govnih.gov. For clinical monitoring, this would involve studies demonstrating that changes in biomarker levels correlate with Roslin 2 exposure, pharmacodynamic effects, or clinical response. Such studies would typically involve collecting samples from patients treated with Roslin 2 at various time points and correlating biomarker measurements with clinical observations.

Qualification, often involving regulatory bodies, establishes that a biomarker is suitable for a specific purpose in drug development or clinical practice nih.govnih.gov. For clinical monitoring of Roslin 2, this would mean demonstrating that the chosen biomarker provides meaningful information for guiding treatment decisions or assessing patient response.

Regulatory Science and Ethical Considerations in Roslin 2 Research

Principles of Regulatory Science in Chemical Compound Development

Regulatory science provides the foundation for evaluating the quality, safety, and efficacy of new chemical entities throughout their development lifecycle. It involves a complex interaction of specialists across various disciplines and requires reconciling scientific data with ethical constraints and regulatory guidelines acphs.edu. The goal is to manage risks associated with new compounds naicc.org.

Regulatory Pathways for Novel Chemical Entities like Roslin 2

For novel chemical entities such as Roslin 2, the traditional regulatory pathway is typically the standard route for approval sustainability-directory.com. This pathway involves a systematic process from initial discovery through preclinical research, clinical trials, and ultimately, market approval sustainability-directory.com. Regulatory agencies, such as the FDA in the United States or the European Medicines Agency (EMA) in Europe, act as gatekeepers, rigorously evaluating each stage of a drug's journey to safeguard public health sustainability-directory.com. The application for approval is a comprehensive dossier containing all gathered data, which undergoes meticulous review by the regulatory agency sustainability-directory.com. While traditional pathways are standard for entirely new small molecule drugs, accelerated pathways may exist for therapies addressing serious conditions with unmet medical needs, aiming to expedite review without compromising safety or efficacy sustainability-directory.comnih.gov. The regulatory landscape is evolving, with increasing availability of expedited pathways and modernization of regulatory systems nih.gov.

Quality, Safety, and Efficacy Assessment Frameworks for Roslin 2

Assessing the quality, safety, and efficacy of Roslin 2 is paramount to its development and potential approval. Quality assessment ensures the compound's consistency and purity. Safety and efficacy assessments are vital in drug discovery to forecast toxicity, enhance safety, and reduce development costs nih.gov. Legislative frameworks in regions like the European Union require non-clinical testing, primarily using animal studies, to assess these aspects rivm.nl. These assessments are based on different assumptions and processes depending on whether the compound is considered a drug, food, or traditional medicine nih.gov. Comprehensive evaluation involves studying the structural, physicochemical, biochemical, and pharmacokinetic properties of the compound, as well as its toxicity nih.gov. Understanding drug-biological target interactions is essential for evaluating compound toxicity and safety, as well as predicting therapeutic effects nih.gov. For pharmaceutical products, stability testing is also crucial to evaluate quality and performance over time under various environmental factors contractpharma.com. This includes assessing potential degradation and the stability of the product in different formulations and packaging contractpharma.com. Rigorous testing provides data to support product labeling and guidelines for storage, transport, and handling contractpharma.com.

Ethical Frameworks in Chemical and Biomedical Research Involving Roslin 2

Ethical frameworks are integral to chemical and biomedical research involving Roslin 2, ensuring that studies are conducted responsibly and with respect for all involved parties. Adherence to ethical norms is crucial for promoting the aims of research, such as knowledge and truth, and for fostering trust within the research community and with the public nih.gov. Key ethical principles include respect for persons, beneficence, non-maleficence, and justice solubilityofthings.comnih.gov.

Informed Consent and Participant Autonomy in Clinical Trials of Roslin 2

In clinical trials involving Roslin 2, informed consent is a cornerstone ethical and legal concept lindushealth.com. It ensures that participants have a clear understanding of the study before agreeing to participate lindushealth.com. This process involves providing comprehensive information about the study's purpose, procedures, potential risks and benefits, alternatives, and participant rights lindushealth.com. The primary purpose of informed consent is to protect the rights and autonomy of participants, allowing them to make informed decisions about their involvement lindushealth.com. It is rooted in ethical principles and is a fundamental aspect of respecting the autonomy, dignity, and rights of individuals trainingonline4u.com. Obtaining written informed consent before enrollment is an internationally accepted standard nih.gov. Key elements of informed consent include a clear explanation of the study, a description of potential risks and benefits, details about alternative treatments, and information about the voluntary nature of participation lindushealth.com. Informed consent also promotes transparency and open communication between researchers and participants trainingonline4u.com. Institutional review boards (IRBs) and independent ethics committees (IECs) play a crucial role in guiding participant protection and ensuring that participants are informed of their autonomy and rights wakeresearch.com.

Animal Welfare and Ethical Use in Preclinical Studies of Roslin 2

Preclinical studies of Roslin 2 often involve laboratory animals to investigate safety, toxicity, and efficacy before human testing biobostonconsulting.com. While essential for medical science, these studies raise significant ethical concerns about animal welfare biobostonconsulting.com. Ethical considerations in preclinical testing include balancing science and animal welfare biobostonconsulting.com. The 3Rs principle—Replacement, Reduction, and Refinement—is a core approach to minimizing the impact on animals used in research while enhancing scientific data quality erbc-group.comimavita.com. Replacement aims to avoid animal use when possible, Reduction seeks to minimize the number of animals needed, and Refinement focuses on improving practices to reduce pain, suffering, and distress erbc-group.comimavita.com. Ethical review processes, such as those conducted by Institutional Animal Care and Use Committees (IACUCs), assess the scientific and ethical aspects of proposed animal experiments biobostonconsulting.comkosinmedj.org. Researchers should provide a sound rationale for using animal models and demonstrate that the potential benefits outweigh the drawbacks for the animals news-medical.net.

Future Research Directions and Emerging Applications of Roslin 2

Exploration of Novel Therapeutic Indications for Roslin 2

The primary therapeutic indication explored for Roslin 2 has been its anticancer activity, specifically by reactivating p53 through the disruption of the FAK-p53 interaction. medchemexpress.comtargetmol.comcaymanchem.commedchemexpress.com Future research aims to investigate its potential in treating a wider range of cancer types beyond those initially studied (colon and breast cancer cells). caymanchem.com Given FAK's overexpression in numerous solid tumors, including colorectal, ovarian, breast, prostate, and sarcoma, Roslin 2's mechanism of action suggests potential applicability in these areas. mdpi.comnih.govmdpi.comnih.govmdpi.com

Furthermore, researchers are exploring whether Roslin 2's p53-activating properties could be beneficial in other diseases where p53 dysfunction plays a role. The broader impact of reactivating p53 on cellular processes like apoptosis, cell cycle arrest, and DNA repair could open avenues for treating non-oncological conditions, although specific research in this area for Roslin 2 is still emerging. nih.govtandfonline.com

Development of Advanced Delivery Systems for Roslin 2

Optimizing the delivery of Roslin 2 is a critical area for future research to enhance its therapeutic efficacy and potentially reduce off-target effects. While current research has utilized administration in mouse models, the development of advanced delivery systems is crucial for clinical translation. caymanchem.com

Strategies being explored for drug delivery systems in cancer therapeutics, which could be applicable to Roslin 2, include nanoencapsulation. nih.govtandfonline.com Nanoencapsulation shows promise in overcoming challenges such as hematological toxicity and improving the bioavailability and stability of therapeutic molecules. nih.govtandfonline.comresearchgate.net Controlled release formulations, including sustained, delayed, and pulsatile release systems, are also being investigated to maintain therapeutic levels of compounds over extended periods. google.comgoogle.com These advancements in delivery technology could improve the targeting of Roslin 2 to tumor sites and enhance its intracellular uptake, thereby maximizing its effectiveness while minimizing systemic exposure.

Synergistic Effects of Roslin 2 in Combination Therapies

Combination therapy is a fundamental approach in cancer treatment to enhance efficacy and overcome resistance. nih.govtandfonline.com Research has already demonstrated that Roslin 2 can potentiate the pro-apoptotic effect of conventional chemotherapeutics like doxorubicin (B1662922) and 5-fluorouracil (B62378) in a p53-dependent manner. caymanchem.com

Future research will likely focus on identifying and evaluating novel combinations of Roslin 2 with other targeted therapies and immunotherapies. Given its mechanism of reactivating p53, combining Roslin 2 with drugs that target other components of the p53 pathway or complementary survival pathways could yield synergistic effects. nih.govtandfonline.com For instance, combinations with MDM2 inhibitors, proteasome inhibitors, or inhibitors of other kinases involved in cell survival and proliferation are potential areas of investigation. nih.govtandfonline.com Pre-clinical studies combining Roslin 2 with compounds disrupting FAK and MDM2 or p53 and MDM2 interactions have shown more efficient reduction in cancer cell clonogenicity than individual inhibitors. mdpi.com

Personalizing Medicine Approaches with Roslin 2

The effectiveness of Roslin 2 is dependent on the presence of wild-type p53. caymanchem.com This highlights the importance of personalized medicine approaches to identify patients who are most likely to benefit from Roslin 2 treatment.

Future research will involve developing and utilizing biomarkers to predict patient response to Roslin 2. This could include assessing the p53 status of tumors and potentially other genetic or molecular markers that influence the FAK-p53 interaction or downstream signaling pathways. Gene expression profiling in response to Roslin 2 treatment has already provided insights into the genes affected, which could inform the development of predictive biomarkers. mdpi.com Identifying patient populations with specific molecular profiles that indicate high susceptibility to Roslin 2's mechanism of action will be crucial for optimizing treatment strategies and improving patient outcomes.

Green Chemistry Advancements in Roslin 2 Development

As the development of Roslin 2 progresses, applying green chemistry principles to its synthesis and manufacturing will be increasingly important. This involves designing processes that reduce or eliminate the use and generation of hazardous substances.

Future research in this area could focus on developing more environmentally friendly synthetic routes for Roslin 2, utilizing catalysts that are less toxic and more efficient, and exploring alternative solvents. google.com Minimizing waste generation and improving energy efficiency in the production process are also key aspects of green chemistry advancements. While specific details on green chemistry efforts for Roslin 2 are not extensively reported in the provided search results, the general trend in pharmaceutical development points towards a greater emphasis on sustainable practices.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Roslin 2 | 10519060 |

Interactive Data Table:

Based on the provided search results, a potential interactive data table could summarize the effect of Roslin 2 on the expression of key p53 target genes in different cell lines.

| Cell Line (p53 Status) | Roslin 2 Concentration | Treatment Duration | Effect on p21 Expression | Effect on MDM2 Expression | Effect on Bax Expression | Reference |

| HCT116 (p53+/+) | 1-50 µM | Not specified | Increased | Increased | Increased | caymanchem.com |

| MCF-7 (p53+/+) | 1-50 µM | Not specified | Increased | Increased | Increased | caymanchem.com |

| SW620 (p53 mutant) | 1-50 µM | Not specified | No effect | No effect | No effect | caymanchem.com |

| HCT116 (p53+/+) | 25 µM | 24 hours | Upregulated | Upregulated | Upregulated | mdpi.com |

| HCT116 (p53-/-) | 25 µM | 24 hours | No significant change | No significant change | No significant change | mdpi.com |

This table illustrates how Roslin 2 specifically impacts the expression of p53-regulated genes in cells with functional p53.

Conclusion

Summary of Key Findings on Roslin 2 Research

Research into the chemical compound Roslin 2, also known as Benzylhexamethylenetetramine bromide, has primarily focused on its role as a reactivator of the p53 tumor suppressor protein. Studies have demonstrated that Roslin 2 exerts its effects by disrupting the interaction between Focal Adhesion Kinase (FAK) and p53. glpbio.comcaymanchem.commedkoo.commedchemexpress.com This disruption is crucial as it restores the transcriptional activity of p53, which is often suppressed by FAK in cancer cells. caymanchem.commedkoo.commedchemexpress.com

In vitro studies using cancer cell lines, such as wild-type p53 HCT116 colon and MCF-7 breast cancer cells, have shown that Roslin 2 effectively reverses the FAK-mediated suppression of p53-dependent gene expression. caymanchem.commedkoo.commedchemexpress.com Key downstream targets of p53, including p21, MDM2, and Bax, showed increased expression following Roslin 2 treatment. caymanchem.commedkoo.commedchemexpress.com Furthermore, Roslin 2 treatment led to a decrease in the viability and clonogenicity of cancer cells in a manner dependent on the presence of wild-type p53. medkoo.commedchemexpress.commdpi.com Combination studies revealed that Roslin 2 can potentiate the pro-apoptotic effects of chemotherapeutic agents like doxorubicin (B1662922) and 5-fluorouracil (B62378) in p53-proficient cells. caymanchem.com Gene expression profiling using microarray analysis identified a significant number of genes (1484) that were differentially regulated in p53+/+ HCT116 cells upon Roslin 2 treatment, but not in p53-/- cells, providing further insight into the compound's p53-dependent molecular effects. mdpi.com

In vivo investigations using HCT116 mouse xenograft models have corroborated the in vitro findings. Administration of Roslin 2 resulted in reduced tumor growth and activation of p21 in tumors expressing wild-type p53, but these effects were not observed in p53-deficient tumors. caymanchem.commedkoo.commedchemexpress.com

The key research findings on Roslin 2 are summarized in the table below:

| Study Type | Model System | Key Observation | Reference |

| In vitro | HCT116 (p53+/+), MCF-7 cells | Disrupts FAK-p53 interaction, restores p53 transcriptional activity | caymanchem.commedkoo.commedchemexpress.com |

| In vitro | HCT116 (p53+/+), MCF-7 cells | Reverses FAK-mediated suppression of p21, MDM2, Bax expression | caymanchem.commedkoo.commedchemexpress.com |

| In vitro | HCT116 cells | Decreases cell viability and clonogenicity (p53-dependent) | medkoo.commedchemexpress.commdpi.com |

| In vitro | HCT116 cells | Potentiates doxorubicin and 5-fluorouracil effects (p53-dependent) | caymanchem.com |

| In vitro | HCT116 cells | Alters expression of 1484 genes (p53-dependent) | mdpi.com |

| In vivo | HCT116 mouse xenografts (p53+/+) | Reduces tumor growth | caymanchem.commedkoo.commedchemexpress.com |

| In vivo | HCT116 mouse xenografts (p53+/+) | Activates p21 in tumors | caymanchem.commedkoo.commedchemexpress.com |

Broader Implications of Roslin 2 Discoveries

The discoveries surrounding Roslin 2 have broader implications for understanding the intricate molecular mechanisms involved in cancer progression and the potential for therapeutic intervention. The identification of a small molecule capable of disrupting the FAK-p53 interaction highlights this specific protein-protein interface as a druggable target in cancer therapy. mdpi.commdpi.com This is particularly significant because FAK is often overexpressed or hyperactivated in various cancers and can contribute to tumor growth, survival, and metastasis, partly through the suppression of p53 activity.

The research on Roslin 2 reinforces the importance of p53 reactivation as a viable strategy for cancer treatment, especially in tumors retaining wild-type p53 function. caymanchem.commedkoo.commedchemexpress.comtargetmol.com By demonstrating that restoring p53 activity through the disruption of its interaction with FAK can lead to reduced cancer cell growth and tumor regression in experimental models, the findings provide further validation for developing therapeutic agents that target the FAK-p53 axis. The gene expression profiling data generated from Roslin 2 treatment also offers a valuable resource for identifying molecular pathways and biomarkers associated with p53 reactivation and response to FAK-p53 interaction inhibitors. mdpi.com

Perspectives on the Translational Potential and Scientific Impact of Roslin 2

The scientific impact of Roslin 2 research lies in its contribution to the fundamental understanding of FAK-p53 signaling in cancer biology and the feasibility of targeting this interaction with small molecules. The studies have provided compelling evidence in vitro and in vivo for the concept that disrupting the FAK-p53 complex can effectively reactivate p53 and exert anticancer effects. This has opened avenues for further research into developing similar compounds or optimizing the properties of Roslin 2.